molecular formula C12H13N5O3 B115980 9-Hedake CAS No. 150890-72-5

9-Hedake

Cat. No.: B115980
CAS No.: 150890-72-5
M. Wt: 275.26 g/mol
InChI Key: LDVMREARNDQIMN-QKGJZQGISA-N
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Description

9-Hedake (CAS 2521-07-5), chemically designated as 9-Methyl-9H-pyrido[3,4-b]indole, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol. It is a methylated derivative of the pyridoindole family, structurally characterized by a fused pyridine and indole ring system with a methyl group at the 9-position. This compound is also known by synonyms such as N-Methylnorharman and 9-Methylnorharman .

This compound is a high-purity reference material compliant with stringent pharmacopeial standards (USP, EMA, JP, BP), making it critical for drug development applications, including abbreviated new drug applications (ANDAs) and new drug applications (NDAs).

Properties

CAS No.

150890-72-5

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine

InChI

InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1

InChI Key

LDVMREARNDQIMN-QKGJZQGISA-N

SMILES

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N

Isomeric SMILES

CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N

Canonical SMILES

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N

Synonyms

6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine
9-HEDAKE

Origin of Product

United States

Comparison with Similar Compounds

This section compares 9-Hedake with two structurally related compounds: Norharman (β-Carboline) and Harman (1-Methyl-β-carboline). These compounds share a pyridoindole backbone but differ in substitution patterns, leading to distinct chemical and functional properties.

Structural and Molecular Comparison
Property This compound Norharman Harman
CAS Number 2521-07-5 244-63-3 486-84-0
Molecular Formula C₁₂H₁₀N₂ C₁₁H₈N₂ C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol 168.20 g/mol 182.22 g/mol
Substitution Methyl at pyridine N9-position No methyl group Methyl at indole N1-position
Key Applications Pharmaceutical reference material Neurotransmitter studies MAO inhibition, neuroprotection

Structural Insights :

  • Norharman lacks the methyl group present in this compound, reducing its lipophilicity and altering binding affinity to receptors like monoamine oxidases (MAOs) .
  • Harman features a methyl group at the indole N1-position, enhancing its MAO inhibitory activity compared to this compound, which may prioritize different pharmacological pathways .
Functional and Pharmacological Comparison
2.2.1 Binding Affinity and Selectivity
  • Norharman: Known for binding to imidazoline receptors and inhibiting serotonin reuptake, with implications in mood regulation and neurodegenerative diseases .
  • Harman : Exhibits potent MAO-A inhibition (IC₅₀ ~2 µM), making it a candidate for antidepressant and neuroprotective therapies, unlike this compound, which lacks documented MAO activity .

Key Findings :

  • Harman’s superior thermal stability aligns with its use in high-temperature synthetic processes .

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